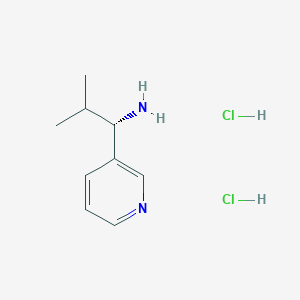

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride

Description

Properties

IUPAC Name |

(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPFEVDYCALKLE-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride typically starts from pyridine derivatives, which are functionalized and coupled with chiral amine components to yield the desired stereochemistry. The final step usually involves salt formation with hydrochloric acid to obtain the dihydrochloride salt for improved stability and handling.

Stepwise Preparation Details

Detailed Reaction Conditions and Variations

Methylation and Substitution : Methylation of intermediate pyridine compounds is often carried out using methylating agents such as dimethyl sulfate in a controlled temperature range (20°C to reflux) to avoid side reactions.

Base Selection : Suitable bases like sodium carbonate or organic bases are used to neutralize acidic intermediates and promote substitution reactions.

Solvent Systems : Common solvents include dichloromethane, isopropyl alcohol, acetonitrile, and n-propanol. These solvents facilitate reaction control and purification steps such as crystallization.

Salt Formation : The dihydrochloride salt is formed by slow addition of hydrochloric acid sources such as isopropyl alcohol-HCl at low temperatures (10-15°C), followed by stirring and filtration to isolate the solid salt.

Purification and Isolation

Precipitation of the dihydrochloride salt is induced by cooling and addition of HCl in alcoholic solvents.

Filtration and washing with isopropyl alcohol and acetonitrile improve purity.

Recrystallization from solvents like n-propanol at elevated temperatures (75-80°C) followed by cooling yields the final pure compound.

Representative Preparation Process (Adapted from Patent WO2016139677A1)

| Process Step | Description | Quantities & Conditions |

|---|---|---|

| a) Preparation of intermediate | Reaction of 6-chloropyrimidine derivative with base in solvent | Base and solvent chosen to optimize yield |

| b) Methylation | Methylation with dimethyl sulfate (2.5 to 3.0 mole ratio) | Temperature: 20°C to reflux |

| c) Amine substitution | Reaction with (R)-piperidin-3-amine free base | Suitable base and solvent, controlled temperature |

| d) Salt formation | Addition of isopropyl alcohol-HCl (e.g., 220 ml at 10-15°C) | Stirring for 2 hours, filtration, washing |

| e) Crystallization | Use of acetonitrile and n-propanol for recrystallization | Heating to 75-80°C, cooling to 25-30°C |

This process emphasizes controlled temperature, stoichiometry, and solvent choice to maximize yield and purity of the hydrochloride salt.

Analytical and Research Findings

The stereochemistry is maintained by using chiral amine precursors or chiral resolution techniques.

The dihydrochloride salt form improves the compound’s stability and handling characteristics, which is crucial for pharmaceutical applications.

Purity levels achieved through these methods are typically high (80-100%), with crystallization steps critical for removing impurities.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Methylating agent mole ratio | 2.5 - 3.0 | Ensures complete methylation without excess |

| Reaction temperature | 20°C to reflux | Balances reaction rate and side reaction control |

| HCl source | Isopropyl alcohol-HCl, aqueous HCl | Facilitates salt formation |

| Stirring time for salt formation | 2 hours | Ensures complete precipitation |

| Crystallization temperature | 75-80°C (heating), then 25-30°C (cooling) | Maximizes purity and yield |

| Purity after crystallization | 80-100% | Suitable for research and pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features make it valuable for developing drugs targeting neurological disorders, where it can modulate neurotransmitter systems.

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant activity against certain neurological conditions, suggesting its potential in drug formulation for treating ailments such as depression and anxiety disorders.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for constructing more complex molecules. It is utilized in the synthesis of various heterocycles and complex organic structures.

Data Table: Common Reactions Involving (S)-2-Methyl-1-pyridin-3-YL-propylamine Dihydrochloride

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Nucleophiles | Substituted derivatives |

Biological Studies

This compound is studied for its interactions with biological systems, particularly its binding affinity to various receptors. Research indicates that it may influence signaling pathways related to neurotransmitter activity.

Mechanism of Action:

The compound interacts with specific molecular targets, such as neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects in neurological conditions.

Industrial Applications

In the industrial sector, (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride is used in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing a wide range of chemical products.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may act on receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The European Patent Application (2023) lists multiple dihydrochloride salts, primarily azoamidine-based initiators (e.g., 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride). These share the dihydrochloride moiety but differ fundamentally in core structure:

- Target Compound : Features a chiral propylamine backbone with a pyridin-3-yl group.

- Patent Compounds : Contain azo linkages (-N=N-) and amidine groups (-C(=NH)-NH₂), optimized for radical initiation in polymerization .

Table 1: Key Structural Differences

| Feature | (S)-2-Methyl-1-pyridin-3-YL-propylamine Dihydrochloride | Azoamidine Dihydrochlorides (e.g., Patent Examples) |

|---|---|---|

| Core Structure | Chiral propylamine | Azo-linked bis(propionamidine) |

| Functional Groups | Pyridine, methyl, amine | Azo, amidine, aryl/alkyl substituents |

| Primary Application | Pharmaceutical intermediates (inferred) | Radical initiators for polymerization |

Physicochemical Properties

Dihydrochloride salts generally improve solubility and crystallinity. For example:

- Water Solubility: Both classes exhibit high solubility due to the dihydrochloride salt, but the target compound’s aromatic ring may reduce solubility in nonpolar solvents.

- Stability : Azoamidines are thermally labile to generate radicals, whereas the target compound’s stability is likely pH-dependent, typical of amine salts .

Notes and Limitations

- The provided evidence lacks explicit data on the target compound’s biological activity or synthetic routes.

- Comparisons rely on structural inference and general properties of dihydrochloride salts.

- Contradictions are minimal, as the two sources address distinct compound classes (antioxidants vs. initiators).

Biological Activity

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activities, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring, which is known for its role in various biological processes. The dihydrochloride form enhances solubility and bioavailability, making it suitable for in vitro and in vivo studies.

Research indicates that (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride may act as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological conditions. Studies have shown that compounds with similar structures can enhance the activity of nAChRs, suggesting a potential mechanism for this compound .

In Vitro Studies

In vitro assays have demonstrated that (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride exhibits significant activity against specific targets. For instance, it has been evaluated for its inhibitory effects on phospholipase D activity, which is crucial in lipid signaling pathways. The compound's IC50 values indicate a promising potency compared to related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride is essential for optimizing its biological activity. A series of analogs have been synthesized to determine the effects of various substituents on receptor binding and activity.

| Compound | Substituent | IC50 (nM) | Notes |

|---|---|---|---|

| 1 | Methyl | 72 | Most potent among tested analogs |

| 2 | Ethyl | 150 | Moderate potency |

| 3 | Propyl | 200 | Lower potency compared to methyl |

The table above summarizes key findings from SAR studies indicating that smaller alkyl groups tend to enhance activity, while larger groups may hinder receptor interaction.

Neuropharmacological Effects

In a study examining the neuropharmacological effects of related compounds, it was found that those with structural similarities to (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride were effective in modulating emotional behavior in animal models. This suggests potential applications in treating mood disorders .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride. Preliminary results indicate that at therapeutic doses, the compound does not exhibit significant adverse effects, making it a candidate for further development .

Q & A

Q. What are the recommended synthetic routes for producing (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries or resolving agents (e.g., tartaric acid derivatives) to separate enantiomers during salt formation. For example, diastereomeric salts can be crystallized selectively .

- Asymmetric Synthesis : Catalytic asymmetric methods, such as enantioselective hydrogenation of ketone intermediates, can yield the (S)-enantiomer directly. Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) are often effective .

- Post-Synthesis Purification : Employ preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate the desired enantiomer. Validate purity via polarimetry or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and proton environments. Compare chemical shifts to analogous pyridine derivatives .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., 366.5 g/mol for similar dihydrochlorides) and fragmentation patterns .

- X-Ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water mixtures). This is critical for confirming enantiomeric purity .

Q. How can researchers determine aqueous solubility and partition coefficients (LogP) for this compound?

Methodological Answer:

- Shake-Flask Method : Dissolve the compound in a biphasic system (e.g., octanol/water) under controlled pH (adjust with HCl/NaOH). Quantify concentrations via UV-Vis spectroscopy or HPLC .

- Thermodynamic Solubility : Use gravimetric analysis after saturating aqueous solutions at 25°C. Filter undissolved material and dry to calculate solubility limits .

- Predictive Modeling : Apply software like ACD/Labs or ChemAxon to estimate LogP, but validate experimentally due to potential discrepancies in charged species .

Advanced Research Questions

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40–80°C, pH 1–13) and monitor degradation via HPLC-UV. Identify breakdown products using LC-MS/MS .

- Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life at standard storage conditions (e.g., 4°C). Use Q10 (temperature coefficient) to extrapolate degradation rates .

- Solid-State Stability : Conduct hygroscopicity tests by storing samples at 25°C/60% RH. Analyze crystallinity changes via XRPD and moisture uptake via TGA .

Q. What strategies resolve contradictions in reported pharmacological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Control for variables like enantiomeric purity, solvent systems, and assay protocols (e.g., cell line specificity) .

- Dose-Response Replication : Repeat key assays (e.g., receptor binding) with standardized concentrations and controls. Use orthogonal assays (e.g., SPR vs. radioligand binding) to confirm activity .

- Computational Docking : Perform molecular dynamics simulations to assess binding affinity variations. Align results with crystallographic data from homologous targets .

Q. How can environmental hazards be assessed for this compound, given regulatory requirements?

Methodological Answer:

- Ecotoxicity Testing : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC50). Use algae growth inhibition tests to assess aquatic toxicity .

- Regulatory Alignment : Classify hazards per CLP/GHS criteria. For example, Germany’s WGK 2 classification indicates "obviously hazardous to water," requiring containment during disposal .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in wastewater treatment simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.